N-{3-[acetyl(methyl)amino]phenyl}-2-furamide
Description
N-{3-[acetyl(methyl)amino]phenyl}-2-furamide is a furanamide derivative characterized by a furan-2-carboxamide core linked to a phenyl ring substituted with an acetyl(methyl)amino group at the 3-position. The acetyl(methyl)amino substituent introduces both hydrogen-bonding capacity and steric bulk, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVFWVYZZHZVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-furamide typically involves the reaction of 3-aminoacetophenone with acetic anhydride to form an intermediate, which is then reacted with 2-furoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated aromatic derivatives .
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of N-{3-[acetyl(methyl)amino]phenyl}-2-furamide with analogous compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The nitro and trifluoromethyl groups in 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility . Steric and H-Bonding Effects: The acetyl(methyl)amino group in the target compound provides moderate steric hindrance and H-bonding capability, which could optimize binding affinity in drug-receptor interactions.
Conformational Analysis :
- The dihedral angle (60.5°) observed in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide highlights the role of substituents in dictating molecular conformation, which may influence crystallinity or biological activity .
Biological Activity
N-{3-[acetyl(methyl)amino]phenyl}-2-furamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and an acetylated amino group, which contribute to its unique chemical properties. The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 233.25 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infections.
- Antibacterial Activity : The compound has shown inhibitory effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
- Antifungal Activity : It has also demonstrated efficacy against common fungal pathogens, making it a candidate for antifungal drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in cell wall synthesis or metabolic pathways.
- Cell Membrane Disruption : There is evidence that it can alter membrane permeability, leading to cell lysis in susceptible organisms.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Organism | MIC (µg/mL) | Observations |
|---|---|---|---|
| 1 | E. coli | 32 | Significant growth inhibition |
| 2 | S. aureus | 16 | Effective against resistant strains |
| 3 | C. albicans | 64 | Moderate antifungal activity |
These studies indicate that the compound has a broad spectrum of activity against various pathogens.
In Vivo Studies
In vivo experiments are necessary to confirm the therapeutic potential of this compound. Preliminary animal studies have shown promising results in reducing infection severity without significant toxicity.
- Animal Model : Mice infected with E. coli were treated with the compound, resulting in a reduction of bacterial load and improved survival rates.
- Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
